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Compound of Interest

Compound Name:
4-(2,3-Dichlorophenoxy)butanoic

acid

CAS No.: 7170-59-4

Cat. No.: B3386242

Get Quote

Executive Summary & Chemical Identity
Solubility data is the cornerstone of process design for herbicides, influencing formulation

stability (emulsifiable concentrates), purification yields (crystallization), and environmental fate

modeling. While 2,4-DB is the commercial standard, the 2,3-isomer requires de novo

determination.

Chemical Profile (Analog Baseline: 2,4-DB)
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Property Value Relevance

CAS Number 94-82-6 (2,4-DB) Reference Standard

Molecular Weight 249.10 g/mol Stoichiometric calculations

Melting Point 117–119 °C Solid-state stability limit

pKa 4.95 (at 25 °C)
pH-dependent solubility

(dissociation)

Log Kow 3.53
Lipophilicity/Organic solvent

affinity

Water Solubility 46 mg/L (25 °C)
Poor aqueous solubility drives

organic solvent need

Solubility Data: Organic Solvent Screen (2,4-DB)
Data synthesized from industrial safety profiles and physiochemical databases.

The solubility profile of phenoxy-butyric acids follows a "like-dissolves-like" mechanism,

favoring polar aprotic and polar protic organic solvents over non-polar hydrocarbons.
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Solvent Class Specific Solvent Solubility Status
Thermodynamic
Driver

Ketones Acetone Very Soluble

Dipole-dipole

interaction with

carboxylic acid

Alcohols Ethanol, Methanol Very Soluble
Hydrogen bonding

(donor/acceptor)

Ethers Diethyl Ether Very Soluble Lewis base interaction

Aromatics Benzene, Toluene Slightly Soluble
Pi-stacking (limited by

polarity difference)

Alkanes Kerosene, Hexane Slightly Soluble
High energy cost of

cavity formation

Water Water (pH 7) Insoluble (46 ppm)
Hydrophobic effect of

dichlorophenoxy tail

Application Insight: For crystallization of the 2,3-isomer, a cooling crystallization using an

Ethanol/Water or Acetone/Water anti-solvent system is recommended based on the high

thermal coefficient of solubility in alcohols.

Experimental Protocol: Determination of 2,3-DB
Solubility
Since specific data for the 2,3-isomer is absent, you must generate it. Use the Dynamic Laser

Monitoring Method for speed and accuracy, or the Static Equilibrium Method for robustness.

Workflow Visualization
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Figure 1: Standardized workflow for equilibrium solubility determination (Static Method).

Detailed Protocol: Static Equilibrium Method
Objective: Determine mole fraction solubility (

) at temperatures

to

K.

Preparation: Calibrate a thermostatic water bath to

K. Prepare solvents (HPLC grade).

Saturation: Add excess 4-(2,3-Dichlorophenoxy)butanoic acid to 50 mL of solvent in a

jacketed glass vessel.

Equilibration: Stir magnetically at 400 rpm for 72 hours.

Validation: Verify equilibrium by sampling at 48h and 72h. Results should deviate

.

Sampling: Stop stirring and allow settling for 2 hours. Withdraw supernatant using a pre-

heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

Quantification: Dilute the aliquot and analyze via HPLC-UV (approx. 280 nm detection).
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Alternative: Gravimetric analysis (evaporate solvent and weigh residue) if high purity is

guaranteed.

Thermodynamic Modeling Framework
Once experimental data (

) is obtained, fit the data to these semi-empirical models to calculate thermodynamic properties.

A. Modified Apelblat Equation
Used to correlate solubility with temperature. Excellent for polar non-ideal systems.

: Mole fraction solubility.[1][2]

: Absolute temperature (K).[1]

: Empirical model parameters derived via multiple linear regression.

B. Van't Hoff Analysis
Used to extract enthalpy (

) and entropy (

) of solution.[1]

Plot:

vs

.

Slope:

(Indicates if dissolution is endothermic/exothermic).

Intercept:

(Indicates disorder change).

C. Thermodynamic Decision Tree
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Figure 2: Selection logic for thermodynamic correlation models.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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